molecular formula C10H8BrNO3 B2553440 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 712347-61-0

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2553440
CAS No.: 712347-61-0
M. Wt: 270.082
InChI Key: PPLKIMIGZSEKTE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.082. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Rearrangement in Chemistry

Isoxazole and 4,5-dihydroisoxazole carboxylic acid derivatives, such as 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, are used in chemical synthesis and rearrangements. For example, Andrianov et al. (1991) explored the synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, highlighting their potential in chemical transformations (Andrianov, Semenikhina, & Eremeev, 1991).

2. Heterocyclization Processes

Flores et al. (2009) investigated the heterocyclization of ω-Bromo-2-trichloroacetyl cycloalkanones to produce isoxazole derivatives. This research contributes to the understanding of the chemical behavior of brominated dihydroisoxazole compounds (Flores, Flores, Piovesan, Malavolta, & Martins, 2009).

3. Structural and Conformational Studies

The molecular structure and conformation of dihydroisoxazole derivatives, including compounds similar to this compound, have been a subject of study. Meneghetti and Artali (2008) provided insights into the molecular structures of dihydroisoxazolyl cyclopropane derivatives, which are key for understanding the physical and chemical properties of these compounds (Meneghetti & Artali, 2008).

4. Potential Biomedical Applications

Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemical synthesis of a compound structurally similar to this compound, highlighting its potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with penicillin biosynthetic enzymes, thereby inhibiting their activity . The interaction between this compound and these enzymes is primarily through the bromophenyl group, which forms a stable complex with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, the carboxylic acid group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit glycolytic and mitochondrial metabolic pathways, leading to reduced cellular energy production . This inhibition is primarily mediated through the interaction of this compound with key enzymes in these pathways, such as hexokinase and pyruvate dehydrogenase. By inhibiting these enzymes, the compound can decrease the flux of metabolic intermediates through glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and reduced ATP production.

Properties

IUPAC Name

3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKIMIGZSEKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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